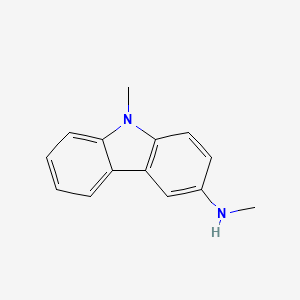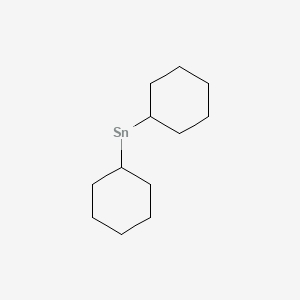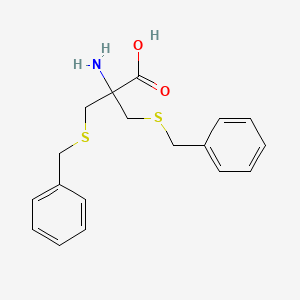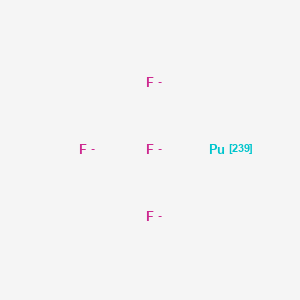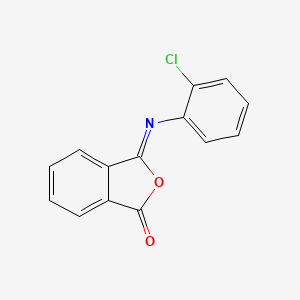
(2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pentafluorophenyl group, a cyclopropane ring, and an ethoxyphenyl group, making it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a diazo compound in the presence of a catalyst such as rhodium or copper.
Introduction of the Chlorine Atom: The chlorination of the cyclopropane ring can be carried out using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pentafluorophenyl Group: This step involves a nucleophilic substitution reaction where a pentafluorophenyl halide reacts with a suitable nucleophile.
Formation of the Carboxylate Ester: The final step involves esterification, where the carboxylic acid group is reacted with an alcohol (ethanol) in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thiol derivatives.
科学的研究の応用
(2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and specialty chemicals.
作用機序
The mechanism of action of (2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
特性
CAS番号 |
101492-37-9 |
|---|---|
分子式 |
C19H14ClF5O3 |
分子量 |
420.8 g/mol |
IUPAC名 |
(2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H14ClF5O3/c1-2-27-10-5-3-9(4-6-10)19(7-12(19)20)18(26)28-8-11-13(21)15(23)17(25)16(24)14(11)22/h3-6,12H,2,7-8H2,1H3/t12-,19+/m1/s1 |
InChIキー |
LCCIDIGZMOSLJE-BLVKFPJESA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)[C@]2(C[C@H]2Cl)C(=O)OCC3=C(C(=C(C(=C3F)F)F)F)F |
正規SMILES |
CCOC1=CC=C(C=C1)C2(CC2Cl)C(=O)OCC3=C(C(=C(C(=C3F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


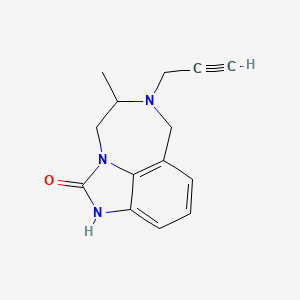
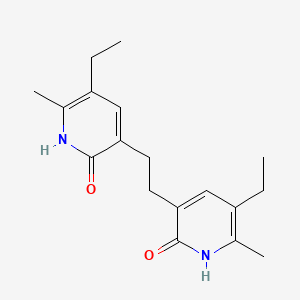
![1-[(2-Aminonaphthalen-1-yl)methyl]naphthalen-2-ol](/img/structure/B12804822.png)

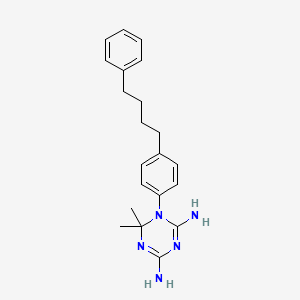
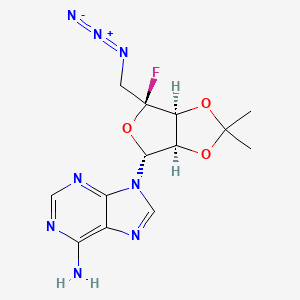
![4-(3-Bromo-4-fluorophenyl)-5-oxo-3-[4-[2-(sulfinatoamino)ethylamino]-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazole](/img/structure/B12804847.png)
